molecular formula C12H19NO3 B1306479 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol CAS No. 380589-62-8

2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol

Cat. No.: B1306479
CAS No.: 380589-62-8
M. Wt: 225.28 g/mol
InChI Key: UQCQYMRNXYGRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol is an organic compound with the molecular formula C12H19NO3 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups on the benzene ring and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzaldehyde, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it can inhibit the activity of the enzyme monoamine oxidase. This inhibition leads to an increase in the levels of monoamine neurotransmitters, such as serotonin and dopamine, in the brain. The compound’s effects on these neurotransmitters are believed to underlie its potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor sets it apart from other similar compounds, making it a valuable subject of research in medicinal chemistry .

Properties

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(13-6-7-14)10-4-5-11(15-2)12(8-10)16-3/h4-5,8-9,13-14H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCQYMRNXYGRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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